molecular formula C16H13ClN2O5 B5530715 ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Cat. No. B5530715
M. Wt: 348.74 g/mol
InChI Key: JRDAITKKMABVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a chemical compound studied for various purposes in the field of organic chemistry. It is particularly noted for its interesting structure and potential applications in chemical synthesis and material science.

Synthesis Analysis

The synthesis of ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate and related compounds often involves the use of reducing agents like hydrazine hydrate and catalysts such as Pb/C. For instance, Fang Qiao-yun (2012) optimized the synthesis of a similar compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, achieving a high yield under specific conditions (Fang Qiao-yun, 2012).

Molecular Structure Analysis

The molecular structure of ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate and related compounds is characterized by spectroscopic techniques such as UV-vis, FT-IR, and NMR. For example, compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex molecular interactions, including hydrogen bonding (J. Portilla et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization and reaction with diazonium salts, as seen in studies by N. Ergenç et al. (1990) on the synthesis of 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates (N. Ergenç et al., 1990).

Physical Properties Analysis

The physical properties of such compounds can be inferred from their crystal structures, as reported by V. N. Sonar et al. (2007), who analyzed the crystal structure of benzyl 2,6-dihydroxy-3-nitrobenzoate, revealing intra- and intermolecular hydrogen bonds (V. N. Sonar et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other chemicals, are also significant. For example, the study by Y. Iskander et al. (1966) on the influence of nitro-group upon side-chain reactivity in ethyl nitrobenzoates shows how nitro-group positioning affects hydrolysis rates (Y. Iskander et al., 1966).

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is not specified in the available resources .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, specific safety and hazard information for ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is not provided .

properties

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-13(11)18-15(20)10-7-8-12(17)14(9-10)19(22)23/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDAITKKMABVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-chloro-3-nitrobenzoyl)amino)benzoate

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